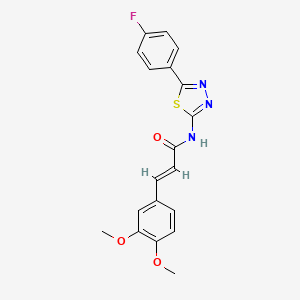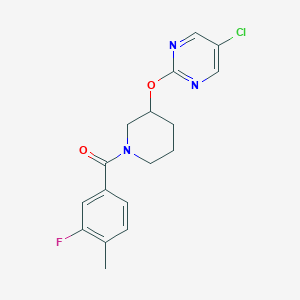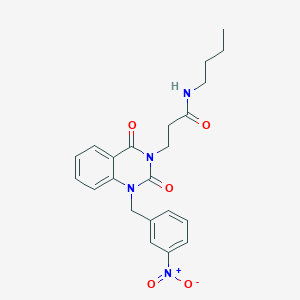
N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide” is a complex organic compound. It contains a butyl group (a four-carbon alkyl chain), a nitrobenzyl group (a benzene ring with a nitro group and a methyl group), and a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl group (a heterocyclic compound containing nitrogen, oxygen, and carbon atoms). The entire molecule is likely to be quite large and possibly has some biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the butyl, nitrobenzyl, and quinazolinone parts of the molecule. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would have a combination of single, double, and possibly aromatic bonds, with the different functional groups contributing to its overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitro group, the amide group, and the quinazolinone group. Each of these functional groups has distinct reactivity patterns, and their presence could lead to a variety of possible reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make it more reactive, while the butyl group could influence its solubility in different solvents .Scientific Research Applications
Anticancer Activity
Quinazolinones have been studied for their potential in cancer treatment due to their ability to inhibit various cancer cell lines. They may work by interfering with cell signaling pathways or by inducing apoptosis in cancer cells .
Antimicrobial and Antifungal Effects
These compounds exhibit significant antimicrobial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi .
Anticonvulsant Properties
Research has indicated that quinazolinones can be effective in managing seizures, suggesting a role in the treatment of epilepsy and other convulsive disorders .
Anti-inflammatory and Analgesic Uses
Due to their anti-inflammatory properties, quinazolinones are being explored for the treatment of chronic inflammatory diseases and as pain relievers .
Cardiovascular Applications
Some derivatives have shown hypotensive and antiplatelet activities, which could be beneficial in treating various cardiovascular diseases .
Antiviral and Antiretroviral Therapy
Quinazolinones have also been investigated for their potential use in antiviral therapies, including treatment against HIV .
Future Directions
Mechanism of Action
Target of Action
Compounds with a quinazolinone structure have been reported to have various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. The nitrobenzyl group could potentially undergo metabolic reduction to form an aminobenzyl group, which could interact with biological targets .
Biochemical Pathways
Quinazolinone derivatives have been reported to interfere with various cellular processes, including cell cycle progression and apoptosis .
Result of Action
Based on the biological activities reported for similar compounds, it could potentially have cytotoxic effects .
properties
IUPAC Name |
N-butyl-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-2-3-12-23-20(27)11-13-24-21(28)18-9-4-5-10-19(18)25(22(24)29)15-16-7-6-8-17(14-16)26(30)31/h4-10,14H,2-3,11-13,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEADQOWDIMBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

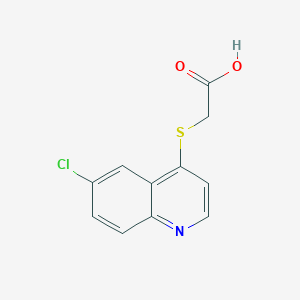
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)
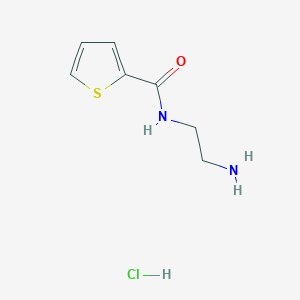

![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)
![N-(4-bromophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2962607.png)


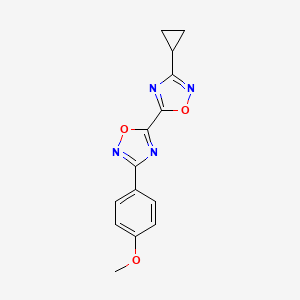
![1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2962616.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2962617.png)
